molecular formula C10H11BrN4O2 B3070556 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-36-8

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B3070556
CAS RN: 1004194-36-8
M. Wt: 299.12 g/mol
InChI Key: UINUDSMQMZQFSZ-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The pyrazole ring is substituted with bromine and methyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-component condensation of fullerene C60 with sarcosine and 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde under the conditions of the Prato reaction has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a bromine atom and two methyl groups at the 3 and 5 positions. Additionally, it has a carboxylic acid group attached to the 3-position of the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound may not be readily available, related compounds such as 4-Bromo-1-methyl-1H-pyrazole have been reported to undergo reactions in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

This compound, being a pyrazole derivative, can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Anti-tubercular Potential

Pyrazole derivatives, such as this compound, have shown potential in anti-tubercular activity. For example, certain compounds synthesized from pyrazole showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Starting Material in Synthesis of 1,4’-bipyrazoles

The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are used in the synthesis of various pharmaceutical and biologically active compounds.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a component of the compound, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Inhibitors

The compound can also be used in the synthesis of various inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from occurring by combining with the reactant.

Antipromastigote Activity

While not directly related to the compound , it’s worth noting that certain pyrazole derivatives have shown potent in vitro antipromastigote activity, which could suggest potential applications in antiparasitic treatments .

properties

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-6-9(11)7(2)15(12-6)5-14-4-3-8(13-14)10(16)17/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINUDSMQMZQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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